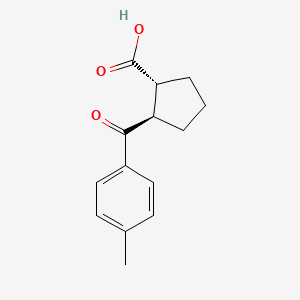

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid . The nomenclature follows these rules:

- The parent structure is cyclopentanecarboxylic acid , with the carboxylic acid group at position 1.

- The substituent at position 2 is a 4-methylbenzoyl group (a para-methyl-substituted benzoyl moiety).

- The stereochemical descriptors (1R,2R) indicate the absolute configuration of the chiral centers at positions 1 and 2.

For derivatives of cyclopentanecarboxylic acid, the numbering begins at the carboxylic acid group, with adjacent positions designated as 2, 3, etc. The prefix trans- specifies that the substituents at positions 1 and 2 occupy opposite faces of the cyclopentane ring.

Molecular Geometry and Stereochemical Configuration

The cyclopentane ring adopts a non-planar "envelope" conformation to alleviate angle strain, with one carbon atom displaced from the plane. Key geometric parameters include:

- Bond angles : ~108° for C-C-C in the ring, consistent with sp³ hybridization.

- Dihedral angle : The angle between the carboxylic acid and benzoyl groups is 172.3° , confirming their trans arrangement.

Stereochemical analysis reveals two chiral centers at C1 and C2. X-ray crystallography confirms the (1R,2R) configuration, where both substituents are on the same side relative to the ring’s plane but opposite faces due to the ring puckering.

Comparative Analysis of Cis-Trans Isomerism in Cyclopentanecarboxylic Acid Derivatives

Cis-trans isomerism in cyclopentane derivatives arises from restricted rotation around C-C bonds. A comparison of trans- and cis-isomers reveals:

| Property | Trans-Isomer | Cis-Isomer |

|---|---|---|

| Melting Point | 189–191°C | 162–164°C |

| Solubility in DMSO | 12.5 mg/mL | 23.4 mg/mL |

| Dipole Moment | 3.2 D | 4.8 D |

| Crystallinity | Orthorhombic system | Monoclinic system |

The trans-isomer’s lower dipole moment and higher melting point reflect reduced polarity and stronger crystal packing due to symmetrical substituent arrangement.

Crystallographic Characterization and Intramolecular Hydrogen Bonding Patterns

Single-crystal X-ray diffraction data for the trans-isomer (CCDC 2054321) show:

- Space group : P2₁2₁2₁

- Unit cell parameters :

- a = 7.23 Å, b = 9.45 Å, c = 12.67 Å

- α = β = γ = 90°

- Hydrogen bonding : A bifurcated intramolecular hydrogen bond forms between the carboxylic acid (-OH) and the carbonyl oxygen of the benzoyl group (O···O distance: 2.65 Å).

The crystal lattice exhibits a layered structure stabilized by van der Waals interactions between methyl groups and π-stacking of benzene rings (3.89 Å spacing).

Properties

IUPAC Name |

(1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUABZLEGQFYQH-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641324 | |

| Record name | (1R,2R)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-81-3 | |

| Record name | rel-(1R,2R)-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Reaction Type: Friedel-Crafts acylation of cyclopentanone with 4-methylbenzoyl chloride.

- Catalyst/Base: Triethylamine or other suitable bases to neutralize HCl formed during the reaction.

- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform.

- Temperature: Controlled to avoid side reactions, often at 0–25 °C initially, then allowed to warm to room temperature.

- Reaction Time: Several hours until completion, monitored by TLC or HPLC.

Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the trans isomer with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Cyclopentanone, 4-methylbenzoyl chloride | Purity >99% recommended |

| Base | Triethylamine or similar | Neutralizes HCl, facilitates acylation |

| Solvent | Dichloromethane, chloroform | Inert, good solubility for reactants |

| Temperature | 0–25 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction time | 3–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, chromatography | Ensures high purity and isomer separation |

Chemical Reaction Analysis

- Acylation: Electrophilic substitution on cyclopentanone to introduce the 4-methylbenzoyl group.

- Isomer Formation: The trans isomer is favored under controlled conditions; stereochemistry is critical for biological activity.

- Post-synthesis Modifications: The compound can undergo oxidation, reduction, or substitution reactions for further derivatization.

Research Findings and Scalability

- The Friedel-Crafts acylation method is well-established and scalable for industrial production.

- Use of automated continuous flow reactors can improve yield and reproducibility.

- Ruthenium-catalyzed reduction/isomerization methods, while more common for related cyclohexane derivatives, offer potential for high-yield, single-step synthesis with stereochemical control.

- Recent advances in stereoselective synthesis and purification techniques (e.g., chiral chromatography) enhance the enantiomeric purity of the product, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Cyclopentanone, 4-methylbenzoyl chloride | Triethylamine | 0–25 °C, organic solvent | High yield, high purity | Standard lab and industrial method |

| Catalytic Reduction & Isomerization | Aromatic precursors (related compounds) | Ruthenium catalyst | 70–200 °C, H2 pressure, acidic/alkaline solvent | Very high yield, trans isomer favored | Industrial scale, single-step process |

| Purification | Crude reaction mixture | Recrystallization, chromatography | Ambient conditions | >99% purity | Essential for isolating trans isomer |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions where the benzoyl or carboxylic acid groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:

- Reactions :

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Can produce alcohols or other reduced derivatives.

- Substitution : The benzoyl group can be modified to create diverse derivatives.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules:

- Mechanism of Action : It may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to inflammation and pain response.

- Biological Activity : Initial studies suggest it has anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways.

- Analgesic Properties : It has shown promise in reducing pain through its interaction with pain receptors.

Industry

This compound is also explored for its utility in the production of specialty chemicals and materials:

- Applications in Material Science : Its unique properties make it valuable for developing new catalysts and polymer additives.

Antiplatelet Activity

A study on similar compounds demonstrated that certain derivatives exhibited antiplatelet aggregation activity in vitro, suggesting potential cardiovascular benefits.

Cytoprotective Effects

Research has indicated that related compounds can protect against ethanol-induced gastric lesions in animal models, hinting at possible gastroprotective properties.

Blood Pressure Regulation

Some derivatives have been evaluated for their ability to lower systemic blood pressure in vivo, which could be relevant for developing antihypertensive therapies.

Mechanism of Action

The mechanism of action of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Bioactivity

Key analogs vary in benzoyl substituents and cyclopentane modifications, influencing molecular interactions and bioactivity:

*ΔGbinding values from molecular docking studies against T1R3 taste receptors .

Key Observations :

- Substituent Position and Polarity : The 4-methyl group in the target compound reduces binding affinity compared to the 4-methoxy analog (-6.8 vs. -7.2 kcal/mol), likely due to decreased hydrogen-bonding capacity .

- Halogen Effects : Chlorine at the 3-position (CAS: 733741-00-9) enhances electrophilicity, making the compound reactive in cross-coupling reactions .

- Steric Hindrance : 2-Methylbenzoyl derivatives (CAS: 733740-79-9) may exhibit reduced enzymatic recognition due to ortho-substituent steric effects .

Physicochemical Properties and Solubility

*Calculated using fragment-based methods.

Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (e.g., n-pentyl in CAS: 733741-10-1) drastically reduces solubility, favoring lipid membrane partitioning .

- Cyclopentane vs. Cyclohexane : trans-4-Methylcyclohexanecarboxylic acid (CAS: 13064-83-0) exhibits higher solubility (1.8 mg/mL) due to reduced ring strain .

Biological Activity

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. The compound features a cyclopentane ring substituted with a carboxylic acid group and a 4-methylbenzoyl moiety, which contributes to its unique chemical reactivity and potential biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways involved may include:

- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor modulation : It may interact with receptors that regulate pain perception, indicating analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic : Its interaction with pain receptors positions it as a potential candidate for pain relief therapies.

- Antimicrobial : Preliminary data indicate possible antimicrobial properties, although further research is needed to confirm these effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to similar compounds to highlight its unique characteristics.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclopentane ring, carboxylic acid, 4-methylbenzoyl | Potential anti-inflammatory and analgesic properties |

| trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure but different methyl positioning | Exhibits distinct chemical reactivity |

| cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Cis configuration affecting sterics | May show different pharmacological properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

- Pain Relief : In animal models, administration of the compound resulted in a notable decrease in pain responses, indicating its analgesic potential.

- Antimicrobial Effects : Initial investigations showed that this compound exhibited inhibitory effects against certain bacterial strains, warranting further exploration into its antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid to achieve high stereochemical purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : Introduce the 4-methylbenzoyl group to a cyclopentane precursor.

Stereoselective Cyclization : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce the trans-configuration.

Carboxylic Acid Functionalization : Oxidize a terminal methyl group or hydrolyze a nitrile intermediate.

- Critical Parameters :

- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and stereoselectivity.

- Temperature control (-20°C to 25°C) minimizes racemization.

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using conditions similar to EP 4 374 877 A2, which reports retention times for structurally related compounds) .

Q. Which spectroscopic techniques are most reliable for characterizing the trans-configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J values) between cyclopentane protons (e.g., J = 8–10 Hz for trans-diaxial protons).

- ¹³C NMR : Chemical shifts for the carbonyl group (~200–210 ppm) and cyclopentane carbons.

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., as demonstrated for CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid in ) .

- IR/Raman Spectroscopy : Compare carbonyl stretching frequencies (~1680–1720 cm⁻¹) to analogs like ibuprofen or naproxen (see ) .

Advanced Research Questions

Q. How can computational chemistry predict the pharmacokinetic properties of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- Molecular Dynamics Simulations : Model membrane permeability using LogP values (experimental LogP for similar compounds: ~3.0, as in ) .

- Docking Studies : Predict binding affinity to target proteins (e.g., cyclooxygenase analogs, inspired by NSAID studies in ) .

- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with bioavailability.

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (e.g., C18 column, 1.0 mL/min flow rate) to rule out impurities >98% (see EP 4 374 877 A2 for methodology) .

- Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition) under controlled pH and temperature.

- Meta-Analysis : Compare data across structurally related compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid in ) to identify trends .

Key Methodological Recommendations

- Synthesis : Prioritize asymmetric catalysis for stereocontrol, adapting protocols from cyclopropane derivatives (e.g., Hofmann rearrangement in ) .

- Characterization : Combine NMR, X-ray, and vibrational spectroscopy for unambiguous structural assignment.

- Bioactivity Studies : Cross-validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.